molecular formula C30H52O4 B593542 Gentiside B CAS No. 1225022-67-2

Gentiside B

Cat. No.: B593542
CAS No.: 1225022-67-2
M. Wt: 476.742
InChI Key: FIEXPCXAWNKDMT-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Gentiside B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .

Biological Activity

Gentiside B, a compound isolated from Gentiana rigescens, has garnered attention in recent research due to its diverse biological activities. This article delves into the compound's effects, mechanisms of action, and potential applications in treating various conditions, particularly focusing on its anti-aging properties and neuritogenic activity.

Overview of this compound

  • Chemical Structure : this compound is classified as a dammaren-type triterpenoid glycoside. Its molecular formula is C30H52O4C_{30}H_{52}O_{4} with a molecular weight of 476.73 g/mol .
  • Source : The compound is primarily extracted from the roots and rhizomes of Gentiana rigescens, a plant known for its traditional medicinal uses.

1. Anti-Aging Effects

Recent studies have highlighted this compound's potential in extending lifespan and promoting longevity, particularly in yeast models.

  • Lifespan Extension : this compound significantly prolonged both the replicative and chronological lifespan of yeast at concentrations of 1, 3, and 10 μM. This effect was comparable to that observed with rapamycin, a known longevity promoter .
  • Mechanism of Action :
    • TORC1 Signaling Pathway : this compound inhibits the TORC1/Sch9/Rim15/Msn signaling pathway, which is crucial for regulating cellular growth and aging.
    • Autophagy Enhancement : The compound promotes autophagy, a cellular process that removes damaged components, thereby supporting cell health and longevity.
    • Oxidative Stress Reduction : It reduces reactive oxygen species (ROS) levels and malondialdehyde (MDA), markers of oxidative stress, while enhancing the expression of antioxidant enzymes such as Sod1, Sod2, Cat, and Gpx .

2. Neuritogenic Activity

This compound exhibits neuritogenic properties, promoting neurite outgrowth, which is essential for neuronal development and repair.

  • Neurite Outgrowth : Studies indicate that this compound stimulates the growth of neurites in neuronal cells, suggesting potential applications in neurodegenerative diseases or nerve injury recovery .

Research Findings

The following table summarizes key findings from studies on this compound:

Study Aspect Findings
Source Extracted from Gentiana rigescens
Lifespan Extension (Yeast) Prolonged lifespan at concentrations of 1, 3, and 10 μM; mechanism involves TORC1 inhibition
Oxidative Stress Reduction Decreased ROS and MDA levels; increased antioxidant enzyme activity
Neuritogenic Activity Induces neurite outgrowth in neuronal cells
Potential Applications Anti-aging therapies, neuroprotection in neurodegenerative diseases

Case Studies

A notable case study examined the effects of this compound on yeast models under oxidative stress conditions. The results demonstrated that:

  • Yeast treated with this compound showed improved survival rates compared to untreated controls.
  • The compound's efficacy was diminished in yeast mutants lacking specific antioxidant genes (e.g., ∆cat, ∆gpx, ∆sod1, ∆sod2), indicating that its protective effects are mediated through antioxidant pathways .

Properties

IUPAC Name

[(20S)-20-methyldocosyl] 2,3-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-3-26(2)22-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25-34-30(33)27-23-21-24-28(31)29(27)32/h21,23-24,26,31-32H,3-20,22,25H2,1-2H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEXPCXAWNKDMT-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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